Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride
Description
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride is a piperidine-derived compound featuring a benzyl carbamate group and a methyl substituent at the 3-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
benzyl N-(3-methylpiperidin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(8-5-9-15-11-14)16-13(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7,15H,5,8-11H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBBWZCPQMJAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857322 | |
| Record name | Benzyl (3-methylpiperidin-3-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158759-12-6 | |
| Record name | Benzyl (3-methylpiperidin-3-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and solvent extraction to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Pharmaceutical Development
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride is primarily recognized for its role as an enzyme inhibitor . It has shown potential in drug formulations aimed at treating conditions associated with DNA replication and repair. Specifically, it acts as an inhibitor of polymerases, which are crucial for DNA synthesis. This property makes it a candidate for further research in antiviral therapies and cancer treatments, where inhibiting DNA replication can be beneficial.
Studies have shown that this compound exhibits significant biological activity beyond enzyme inhibition. Its interactions with neurotransmitter systems suggest potential uses in treating neurological disorders. Preliminary data indicate that it may modulate pathways involving dopamine and serotonin receptors, which are essential for mood regulation and pain management.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines by interfering with their DNA replication processes. This property aligns with the growing interest in developing targeted therapies that minimize damage to healthy cells while effectively combating tumor growth .
Antiviral Properties
Research also points to its efficacy against viral infections by disrupting viral replication mechanisms. The compound's ability to inhibit polymerases involved in viral DNA synthesis positions it as a promising candidate for antiviral drug development.
Mechanism of Action
The mechanism of action of Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride with structurally related compounds, focusing on substituent effects , pharmacological relevance , and synthetic utility .
Table 1: Structural and Functional Comparison
Key Findings:
Benzyl (6-methylpiperidin-3-yl)carbamate HCl (CAS 100836-71-3) demonstrates how methyl group positioning influences selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), a trend observed in carbamate-based inhibitors .
Functional Group Variations :
- Replacement of the carbamate with a ketone (e.g., 1-Benzyl-4-methylpiperidin-3-one HCl) eliminates carbamate-mediated enzyme inhibition but introduces electrophilic reactivity for further derivatization .
- Fluorinated analogs (e.g., Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate HCl) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Pharmacological Implications :
- Benzyl carbamates are frequently associated with cholinesterase inhibition , as seen in isosorbide-based analogs where the benzyl group optimizes BuChE selectivity .
- The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability in drug development .
Biological Activity
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Profile
- Chemical Formula : C14H20ClN2O2
- Molecular Weight : 280.78 g/mol
- Structure : The compound features a benzyl group attached to the nitrogen of a 3-methylpiperidine ring, along with a carbamate moiety, contributing to its biological properties.
This compound functions primarily as an inhibitor of certain enzymes involved in DNA replication. Its mechanism involves binding to polymerases, which disrupts their function and inhibits DNA synthesis. This property makes it a candidate for research in antiviral and anticancer therapies.
Interaction with Biological Macromolecules
The compound interacts with various biological macromolecules, influencing enzyme activity and stability. It may compete with natural substrates for binding sites on polymerases, thereby affecting their catalytic functions .
Antiviral and Anticancer Potential
Research indicates that this compound may be effective in treating viral infections and certain cancers due to its ability to inhibit DNA replication. The following data summarizes findings from various studies:
| Study | Cell Line | IC50 Value | Effect |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 10 μM | Decreased cell viability by 55% after 3 days |
| Study 2 | HCT116 | 5 μM | Inhibition of proliferation observed |
| Study 3 | A549 | 15 μM | Moderate cytotoxicity noted |
Case Studies
- Antitumor Activity in Breast Cancer Models :
-
Inhibition of Viral Replication :
- The compound has shown promise in preliminary studies as an inhibitor of viral polymerases, suggesting its utility in developing antiviral therapies. Further investigation is required to elucidate the specific viral targets and mechanisms involved.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Biological Activity |
|---|---|
| Benzyl (3-ethylpiperidin-3-yl)carbamate hydrochloride | Moderate enzyme inhibition |
| Benzyl (3-propylpiperidin-3-yl)carbamate hydrochloride | Low cytotoxicity |
| Benzyl (3-isopropylpiperidin-3-yl)carbamate hydrochloride | No significant activity observed |
The presence of the methyl group on the piperidine ring enhances the specificity and potency of this compound compared to its analogs .
Q & A
Q. What are the recommended synthetic routes for Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves carbamate formation via reaction of 3-methylpiperidin-3-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine), followed by HCl salt precipitation. Key optimization steps include:
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Use dichloromethane or THF for improved solubility of intermediates.
- Purification : Recrystallization from ethanol/water mixtures enhances purity, as evidenced by analogous carbamate hydrochloride syntheses .
- Yield monitoring : Track reaction progress via TLC or HPLC to identify optimal quenching times.
Q. How should researchers characterize this compound to confirm its structural identity and purity?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze H and C spectra to confirm the benzyl carbamate moiety and piperidine ring substitution pattern.
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]) and isotopic pattern matching the formula .
- Elemental analysis : Validate chloride content via combustion analysis (theoretical Cl: ~14.5%) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What handling precautions are critical for this compound in laboratory settings?
Safety data sheets (SDS) for structurally similar carbamates highlight:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis and handling to prevent inhalation of HCl vapors .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the 3-methylpiperidine moiety?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software can determine absolute configuration:
- Crystal growth : Slow evaporation of acetonitrile/water solutions often yields suitable crystals .
- Data collection : Resolve torsional angles of the piperidine ring and methyl group using Mo-Kα radiation ().
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis, critical for confirming stereochemical stability .
Q. What computational methods are effective in predicting the compound’s reactivity and pharmacokinetic properties?
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the carbamate group .
- Molecular dynamics (MD) simulations : Model solvation effects in aqueous and lipid membranes to predict blood-brain barrier permeability .
- ADMET prediction tools : Use SwissADME or ADMETlab to estimate solubility (), metabolic stability, and CYP450 interactions .
Q. How can researchers address discrepancies in toxicity data for carbamate derivatives during preclinical evaluation?
Contradictory toxicity reports may arise from impurities or assay variability. Mitigation strategies include:
- Batch analysis : Compare LC-MS profiles of batches with divergent toxicity results to identify impurity-linked signals .
- In vitro assays : Use hepatocyte viability (e.g., HepG2 cells) and Ames tests to differentiate compound-specific vs. impurity-driven toxicity .
- Dosage calibration : Re-evaluate IC values under standardized conditions (e.g., serum-free media) to minimize matrix interference .
Q. What strategies optimize the compound’s stability under varying pH conditions for formulation studies?
- pH-solubility profiling : Conduct shake-flask experiments across pH 1–10 to identify degradation-prone ranges (e.g., carbamate hydrolysis at pH > 8) .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to buffer against oxidative or hydrolytic degradation .
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (40°C/75% RH) .
Methodological Notes
- Synthetic scalability : Pilot-scale reactions (>10 g) require flow chemistry setups to maintain temperature control and mixing efficiency .
- Data validation : Cross-reference spectral data with published analogs (e.g., benzyl piperidin-3-ylcarbamate hydrochloride, CAS 1203260-55-2) to confirm assignments .
- Ethical compliance : Follow OECD guidelines for in vivo studies if extending to pharmacological models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
